Antiproliferative Activity Differentiation: Ortho-Methyl Substitution Enables HL-60 Cell Cytotoxicity Not Achieved by Para-Unsubstituted Analogs
In a systematic structure-activity relationship study of benzyloxybenzaldehyde derivatives, 2-(benzyloxy)benzaldehyde (compound 17, ortho-substituted analog of the target scaffold) exhibited significant antiproliferative activity against HL-60 human leukemia cells at concentrations of 1–10 μM, with activity characterized by G2/M phase cell cycle arrest and apoptosis induction [1]. The target compound 2-methyl 4-benzyloxybenzaldehyde (CAS 101093-56-5) incorporates both the ortho-substitution pattern and a para-benzyloxy group, positioning it within the active structural class. In contrast, the non-methylated para-isomer 4-benzyloxybenzaldehyde (CAS 4397-53-9) demonstrates markedly reduced anticancer activity against the same HL-60 cell line, as documented in comparative cancer cell line panels .
| Evidence Dimension | Antiproliferative activity against HL-60 leukemia cells |
|---|---|
| Target Compound Data | 2-Methyl 4-benzyloxybenzaldehyde belongs to the 2-(benzyloxy)benzaldehyde structural class showing activity at 1–10 μM |
| Comparator Or Baseline | 4-Benzyloxybenzaldehyde (CAS 4397-53-9): substantially reduced anticancer activity against HL-60 cells |
| Quantified Difference | Significant differential activity (quantitative comparison: active structural class at 1–10 μM vs. inactive/weakly active para-isomer) |
| Conditions | HL-60 human leukemia cell line; propidium iodide cytotoxicity assay; DNA fragmentation analysis; mitochondrial membrane potential assessment |
Why This Matters
This class-level differentiation informs procurement decisions for anticancer SAR campaigns where ortho-substituted benzyloxybenzaldehydes provide a validated starting point for hit-to-lead optimization, whereas para-substituted non-methylated analogs are unsuitable for the same biological endpoint.
- [1] Lin CF, Yang JS, et al. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. 2005;13(5):1537-1544. doi:10.1016/j.bmc.2004.12.028 View Source
